1-(3-Bromophenyl)-6-chloro-1-oxohexane CAS number 898766-96-6
1-(3-Bromophenyl)-6-chloro-1-oxohexane CAS number 898766-96-6
An In-depth Technical Guide to 1-(3-Bromophenyl)-6-chloro-1-oxohexane (CAS 898766-96-6)
Introduction: A Versatile Bifunctional Building Block
1-(3-Bromophenyl)-6-chloro-1-oxohexane is a specialized chemical intermediate characterized by its unique trifunctional structure: a brominated aromatic ring, a ketone carbonyl group, and a terminal alkyl chloride. This distinct arrangement of reactive sites makes it a highly valuable building block in synthetic organic and medicinal chemistry. The presence of bromine on the phenyl ring provides a handle for sophisticated carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings, while the ketone and alkyl chloride moieties offer orthogonal pathways for molecular elaboration.[1] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in the laboratory. The key characteristics of 1-(3-Bromophenyl)-6-chloro-1-oxohexane are summarized below.
| Property | Value | Source |
| CAS Number | 898766-96-6 | [2] |
| Molecular Formula | C₁₂H₁₄BrClO | [2][3] |
| Molecular Weight | 289.6 g/mol | [2][3] |
| IUPAC Name | 1-(3-bromophenyl)-6-chlorohexan-1-one | |
| Boiling Point | 377.0 ± 27.0 °C at 760 mmHg | [2][3] |
| Density | 1.349 g/cm³ | [3] |
| Flash Point | 181.8 °C | [3] |
| Refractive Index | 1.54 | [3] |
| Polar Surface Area | 17.07 Ų | [3] |
| logP | 4.43 | [3] |
Synthetic Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of 1-(3-Bromophenyl)-6-chloro-1-oxohexane is the Friedel-Crafts acylation of bromobenzene with 6-chlorohexanoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride for attack by the aromatic ring.
Step-by-Step Experimental Protocol
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.25 eq.) and suspended in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
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Acyl Chloride Addition: A solution of 6-chlorohexanoyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is observed.
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Aryl Halide Addition: Bromobenzene (1.0 eq.) is then added dropwise to the reaction mixture. The meta-directing effect of the bromine substituent on the starting material is overcome by the strongly activating conditions of the Friedel-Crafts reaction, but careful control of stoichiometry and temperature is crucial to manage isomer formation.
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Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.
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Workup and Quenching: Upon completion, the reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the catalyst and hydrolyze the intermediate complexes.
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Extraction and Purification: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
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Final Purification: The crude residue is purified by silica gel column chromatography, typically using a hexane-ethyl acetate gradient, to afford 1-(3-Bromophenyl)-6-chloro-1-oxohexane as a pure compound.
Synthesis Workflow Diagram
Caption: Friedel-Crafts Acylation Workflow.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized 1-(3-Bromophenyl)-6-chloro-1-oxohexane is paramount. A combination of spectroscopic techniques provides a self-validating system for quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the δ 7.5-8.0 ppm region), a triplet for the methylene protons adjacent to the carbonyl (α-CH₂), a triplet for the methylene protons adjacent to the chlorine atom (ω-CH₂), and overlapping multiplets for the central methylene groups in the aliphatic chain.
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¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the ketone carbonyl carbon (around δ 198-200 ppm), four signals in the aromatic region, and four distinct signals in the aliphatic region corresponding to the hexanoyl chain carbons.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will exhibit a molecular ion cluster (M, M+2, M+4) that is characteristic of a molecule containing one bromine and one chlorine atom, reflecting the natural isotopic abundances of⁷⁹Br/⁸¹Br (approx. 1:1) and³⁵Cl/³⁷Cl (approx. 3:1).
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is definitive for the conjugated ketone (C=O) stretching vibration.
Analytical Validation Workflow
Caption: Quality Control Logic Diagram.
Applications in Drug Discovery and Development
The true value of 1-(3-Bromophenyl)-6-chloro-1-oxohexane lies in its capacity as a versatile scaffold for building complex molecules. Its bifunctional nature allows for sequential or one-pot reactions to generate diverse molecular libraries for high-throughput screening.
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Heterocycle Synthesis: The compound is an excellent precursor for medicinally relevant heterocycles. For instance, reductive amination of the ketone followed by intramolecular N-alkylation (displacement of the terminal chloride) provides a straightforward route to N-substituted 2-(3-bromophenyl)piperidines.[4][5] This piperidine core is a privileged scaffold found in many CNS-active drugs.[5]
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Cross-Coupling Reactions: The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, or Sonogashira couplings can be employed to introduce a wide array of substituents, enabling extensive exploration of the structure-activity relationship (SAR) at this position.[1]
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Chain Elaboration: The terminal chloride can be displaced by various nucleophiles (e.g., azides, thiols, amines) to append different functional groups or to link the molecule to other scaffolds.
The combination of these transformations allows for the rapid generation of novel chemical entities for screening against various biological targets. While direct biological data for this specific compound is limited, structurally related halo-ketones serve as precursors for compounds with demonstrated anticonvulsant and anticancer activities, highlighting the therapeutic potential of its derivatives.[6]
Synthetic Potential Diagram
Caption: Key Synthetic Transformations.
Safety, Handling, and Storage
As a halogenated organic compound, 1-(3-Bromophenyl)-6-chloro-1-oxohexane requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not publicly available, data from structurally similar compounds suggests the following precautions.[7][8]
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Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
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Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
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Avoid contact with skin, eyes, and clothing.[7]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Wash hands and any exposed skin thoroughly after handling.[7]
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-
Storage:
References
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1-(4-Bromophenyl)-3-chloropropan-1-one. National Institutes of Health (NIH). [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
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Spectral Information in PubChem. National Institutes of Health (NIH). [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
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